cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine

Therapeutic Drug Monitoring GC/MS Bioanalysis Oxcarbazepine Pharmacokinetics

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine (CAS 58955-94-5), also designated cis-DHDC or CGP-5924, is the cis-configured stereoisomer of 10,11-dihydroxy-10,11-dihydrocarbamazepine, belonging to the dibenzazepine carboxamide class. With molecular formula C15H14N2O3 and molecular weight 270.28 g/mol, the compound possesses two defined stereocenters at positions 10 and 11 in the (10R,11S) relative configuration.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 58955-94-5
Cat. No. B116473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-10,11-Dihydroxy-10,11-dihydrocarbamazepine
CAS58955-94-5
Synonyms(10R,11S)-rel-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide;  cis-10,11-Dihydro-10,11-dihydroxycarbamazepine
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
InChIInChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+
InChIKeyPRGQOPPDPVELEG-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine (CAS 58955-94-5): Product Identity and Procurement-Relevant Classification


cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine (CAS 58955-94-5), also designated cis-DHDC or CGP-5924, is the cis-configured stereoisomer of 10,11-dihydroxy-10,11-dihydrocarbamazepine, belonging to the dibenzazepine carboxamide class [1]. With molecular formula C15H14N2O3 and molecular weight 270.28 g/mol, the compound possesses two defined stereocenters at positions 10 and 11 in the (10R,11S) relative configuration [2]. It is a minor metabolite of the anticonvulsant drug carbamazepine (CBZ) and the prodrug oxcarbazepine (OXC), formed via the epoxide-diol pathway, but it is predominantly sourced synthetically for research and analytical applications rather than isolated from biological matrices [3].

Why cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine Cannot Be Interchanged with Its trans-Diol Isomer or Other Carbamazepine Metabolites in Analytical and Research Workflows


The carbamazepine metabolite family includes multiple structurally similar compounds—trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (CBZ-trans-diol, CAS 58955-93-4), carbamazepine-10,11-epoxide (CBZ-E), 10-hydroxycarbazepine (licarbazepine/MHD), and the parent drug—each possessing distinct pharmacological activity, protein binding, chromatographic behavior, and regulatory relevance [1]. The cis-diol differs from the trans-diol not only in stereochemical configuration (10R,11S vs. 10S,11S/10R,11R) but also in its established role as a validated internal standard in GC/MS assays and as a certified reference material for oxcarbazepine impurity profiling [2]. Substituting the cis-diol with the trans-diol or CBZ-E in analytical method validation, pharmacokinetic monitoring, or quality control applications would compromise assay accuracy, violate pharmacopeial traceability requirements, and confound experimental interpretation, as each compound exhibits unique detector response factors, extraction recoveries, and regulatory acceptance criteria [3].

Quantitative Differentiation Evidence for cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine (CAS 58955-94-5) Against Closest Analogs


Validated Internal Standard for GC/MS Quantification of Oxcarbazepine, 10-Hydroxycarbazepine, and CBZ-trans-Diol in Plasma

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine (carbazepine-10,11-cis-diol) was selected and validated as the internal standard in two distinct GC/MS assays developed for the quantification of oxcarbazepine (OCB), its active metabolite 10-hydroxy-carbazepine (10-OH-CB), and carbazepine-10,11-trans-diol (CB-trans-diol) in human plasma. The cis-diol was chosen over the trans-diol and carbamazepine itself because it is structurally analogous—sharing the dibenzazepine core and carboxamide moiety—yet is not endogenously present in patient samples, unlike the trans-diol which is the predominant circulating and urinary metabolite [1]. When 0.5 ml of plasma was processed, limits of detection (LOD) of 0.1 ng/ml for OCB, 0.1 ng/ml for 10-OH-CB, and 1 ng/ml for CB-trans-diol were achieved using the cis-diol as internal standard [2]. This assay performance cannot be replicated by substituting with the trans-diol or CBZ-E because these compounds co-elute with or are isobaric with the target analytes under the described conditions.

Therapeutic Drug Monitoring GC/MS Bioanalysis Oxcarbazepine Pharmacokinetics

Pharmacological Inactivity of the 10,11-Diol Metabolite Class Contrasted with the Active Epoxide Metabolite

Carbamazepine-10,11-diol (CBZ-D; the trans-diol), and by stereochemical extension the cis-diol, is established as a pharmacologically inactive terminal metabolite of carbamazepine, in direct contrast to the active metabolite carbamazepine-10,11-epoxide (CBZ-E) [1]. In cultured bovine adrenal medullary cells, CBZ-E inhibited 22Na+ influx, 45Ca2+ influx, and catecholamine secretion with half-maximal inhibitory concentrations (IC50) of 0.26 μg/ml (carbachol-induced), 0.68 μg/ml (veratridine-induced), and 0.3 μg/ml (high K+-evoked), respectively, whereas CBZ-D showed no inhibitory activity at any concentration tested [2]. This functional dichotomy—active epoxide vs. inactive diol—defines two distinct classes of carbamazepine metabolites with divergent utility: the epoxide for pharmacological target engagement studies, and the cis-diol as a negative control or analytical reference material free from confounding biological activity.

Sodium Channel Pharmacology Catecholamine Secretion Carbamazepine Metabolite Activity

Certified Reference Standard for Oxcarbazepine API — Regulatory-Grade Characterization and Traceability

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is supplied as a fully characterized reference standard for the active pharmaceutical ingredient (API) oxcarbazepine, compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation [1]. Unlike the trans-diol, which is primarily marketed as a metabolite standard for pharmacokinetic studies, the cis-diol is explicitly designated for traceability against pharmacopeial standards (USP or EP) in oxcarbazepine impurity and related-substance testing . The compound is characterized by NMR, mass spectrometry, IR, and HPLC/GC purity determination, and is provided with a certificate of analysis suitable for regulatory submissions including ANDA and DMF filings [1].

Pharmaceutical Reference Standards Oxcarbazepine Impurity Profiling Method Validation (AMV)

Stereochemical Configuration Distinction: cis-(10R,11S) vs. trans-(10S,11S/10R,11R) Determines Chromatographic and Biological Behavior

The cis-diol (CAS 58955-94-5) possesses the absolute configuration (10R,11S)-rel, placing the two hydroxyl groups on the same face of the 10,11-dihydro-dibenzazepine ring system [1]. In contrast, the major human metabolite trans-diol (CAS 58955-93-4) adopts the (10S,11S) or (10R,11R) configuration with hydroxyl groups on opposite faces, and is formed with 80% enantiomeric excess of the (-)-10S,11S enantiomer by microsomal epoxide hydrolase [2]. This stereochemical divergence yields distinct physicochemical properties relevant to chromatographic separation: the cis-diol exhibits a different retention time and mass spectral fragmentation pattern compared to the trans-diol, enabling its use as a chromatographically resolvable internal standard in GC/MS assays where the trans-diol is the target analyte [3]. The cis-diol is not a significant product of human epoxide hydrolase-mediated metabolism; the enzymatic hydrolysis of CBZ-10,11-epoxide proceeds with pronounced enantioselectivity to yield the trans-diol almost exclusively [2].

Stereochemistry Chiral Separation Carbamazepine Metabolism

Pharmacokinetic Profile of the Diol Metabolite Class: Protein Binding, Renal Clearance, and Urinary Excretion Fraction

Data for the trans-diol metabolite class (applicable by structural analogy to the cis-diol) establish a pharmacokinetic profile markedly different from both the parent drug carbamazepine and the epoxide metabolite. The free fraction of CBZ-diol is 0.68 ± 0.11 (68% unbound), compared to 0.22 ± 0.03 (22%) for CBZ and 0.40 ± 0.06 (40%) for CBZ-E [1], corresponding to protein binding values of approximately 70%, 80%, and 50%, respectively [2]. Renal clearance of CBZ-diol is approximately 160–350 ml/min, independent of urine flow rate, versus ~1 ml/min for CBZ and ~8 ml/min for CBZ-E [2]. The fraction of the CBZ dose excreted as urinary CBZ-diol is approximately 35–36% in both adults and children, and the steady-state serum CBZ-diol/CBZ ratio serves as a sensitive indicator of enzymatic induction [3]. The cis-diol, sharing the diol functional group array but differing in stereochemistry, is expected to exhibit comparable protein binding and renal clearance properties, making it a suitable surrogate for method development and recovery studies where the trans-diol's endogenous presence would interfere.

Carbamazepine Pharmacokinetics Protein Binding Renal Clearance

Solubility and Physical Form Differentiation: Solid-State and Solution Handling Properties

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is supplied as a pale yellow solid with a melting point >220°C (decomposition) and limited solubility in common solvents: slightly soluble in DMSO, slightly soluble in methanol with heating, and slightly soluble in pyridine . A certified solution standard is available at 100 μg/ml in acetonitrile . This solubility profile necessitates careful solvent selection during analytical standard preparation and distinguishes the compound from the more polar trans-diol, which exhibits different dissolution behavior due to its distinct crystal packing and intermolecular hydrogen bonding pattern arising from the trans configuration of the vicinal diol. Storage at -20°C is recommended for long-term stability .

Compound Solubility Analytical Standard Preparation Sample Handling

Validated Application Scenarios for cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine (CAS 58955-94-5) in Research and Industrial Settings


Internal Standard for Oxcarbazepine and Carbamazepine Metabolite Bioanalysis by GC/MS or LC-MS/MS

The cis-diol is the validated internal standard of choice for quantitative determination of oxcarbazepine, 10-hydroxycarbazepine (licarbazepine/MHD), and carbamazepine-trans-diol in human plasma by GC/MS with trimethylsilyl derivatization, achieving LODs of 0.1–1 ng/ml from 0.5 ml plasma [1]. This application is directly transferable to modern LC-MS/MS workflows in therapeutic drug monitoring laboratories, clinical pharmacokinetic studies, and forensic toxicology, where the cis-diol's absence from endogenous circulation eliminates the risk of internal standard interference that would arise if the trans-diol or CBZ were used [2].

Certified Reference Material for Oxcarbazepine API Impurity Profiling and Pharmacopeial Compliance

Pharmaceutical quality control laboratories performing oxcarbazepine-related substance testing per USP or EP monographs should source the cis-diol as the designated reference standard for impurity identification and quantification. The compound is fully characterized (NMR, MS, IR, HPLC purity) and supplied with a certificate of analysis suitable for ANDA and DMF regulatory submissions, providing traceability against pharmacopeial standards [3]. This application is specifically mandated for oxcarbazepine API release testing and stability studies under cGMP.

Negative Control Compound for Carbamazepine Epoxide Pharmacological Studies

In experimental systems investigating the sodium channel, calcium channel, or nicotinic acetylcholine receptor modulatory effects of carbamazepine-10,11-epoxide (CBZ-E), the cis-diol serves as an ideal negative control. Unlike CBZ-E, which inhibits ion channel-mediated catecholamine secretion with IC50 values of 0.26–0.68 μg/ml, the diol metabolite class is pharmacologically inactive in these assays [4]. The cis-diol is preferred over the trans-diol as a control because it is not a naturally occurring metabolite, eliminating concerns about residual biological activity from trace contamination or metabolic interconversion during cell culture experiments.

Method Development Surrogate for trans-Diol Recovery and Matrix Effect Studies

Bioanalytical method development laboratories can employ the cis-diol as a surrogate analyte for assessing extraction recovery, matrix effects, and process efficiency of the trans-diol in plasma and urine assays, leveraging the fact that both compounds share the diol functional group array and similar protein binding characteristics (free fraction ~0.68) but the cis-diol is absent from patient samples [5]. This approach is particularly valuable during method validation when analyte-free biological matrix is required for calibration curve preparation and the trans-diol is ubiquitously present in samples from carbamazepine- or oxcarbazepine-treated patients [6].

Quote Request

Request a Quote for cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.